2-Methylbenzaldehyde

Catalog No.
S593282
CAS No.
529-20-4
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzaldehyde

CAS Number

529-20-4

Product Name

2-Methylbenzaldehyde

IUPAC Name

2-methylbenzaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3

InChI Key

BTFQKIATRPGRBS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C=O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Slightly soluble in water; soluble in carbon tetrachloride, ethanol, ethyl ether, benzene; very soluble in acetone
In water, 1.18X10+3 mg/L at 25 °C (est)

Synonyms

2-methylBenzaldehyde; o-Tolualdehyde (8CI); 2-Formyltoluene; 2-Methylbenzaldehyde; 2-Tolualdehyde; NSC 103152; o-Methylbenzaldehyde; o-Toluic aldehyde;

Canonical SMILES

CC1=CC=CC=C1C=O

Organic Synthesis

-Methylbenzaldehyde serves as a valuable starting material for the synthesis of various organic compounds. Its reactive aldehyde group readily undergoes various reactions, including:

  • Aldol condensation: This reaction combines 2-methylbenzaldehyde with another aldehyde or ketone to form more complex molecules with extended carbon chains.
  • Wittig reaction: This reaction utilizes 2-methylbenzaldehyde as a starting material to form alkenes with desired functionalities.
  • Reductive amination: This reaction transforms 2-methylbenzaldehyde into primary amines, essential building blocks for pharmaceuticals and other compounds.

2-Methylbenzaldehyde, also known as 2-formyltoluene or O-toluic aldehyde, is an organic compound with the chemical formula C8H8O\text{C}_8\text{H}_8\text{O} or CH3C6H4CHO\text{CH}_3\text{C}_6\text{H}_4\text{CHO}. It appears as a colorless liquid with a characteristic aromatic odor. This compound is primarily a derivative of benzaldehyde and is notable for its presence in various natural and synthetic processes. It is insoluble in water but soluble in organic solvents, making it useful in various applications in organic chemistry and industry .

2-Methylbenzaldehyde is considered a mild irritant and may cause skin and eye irritation upon contact []. It is also flammable and should be handled with care away from heat sources []. Always consult safety data sheets (SDS) before handling this compound and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Acetalization: This reaction occurs when 2-methylbenzaldehyde reacts with methanol, typically in the presence of an acid catalyst, to form acetal derivatives .
  • Rothemund Condensation: Under specific conditions, such as the presence of boron trifluoride, 2-methylbenzaldehyde can undergo Rothemund condensation with pyrrole to yield atropoisomers of tetrakis(o-tolyl)porphyrin .
  • Sommelet Reaction: In this reaction, 2-methylbenzyl chloride reacts with hexamethylenetetramine to produce 2-methylbenzaldehyde, showcasing its utility in synthetic pathways .

These reactions highlight the compound's versatility in organic synthesis.

Several methods exist for synthesizing 2-methylbenzaldehyde:

  • Oxidation of 2-Methyltoluene: This method involves the oxidation of 2-methyltoluene using oxidizing agents like potassium permanganate or chromium trioxide.
  • Sommelet Reaction: As previously mentioned, this reaction involves the conversion of 2-methylbenzyl chloride using hexamethylenetetramine to yield 2-methylbenzaldehyde .
  • Acetalization: Reacting 2-methylbenzaldehyde with alcohols can also produce various acetals, which can be hydrolyzed back to yield the aldehyde under certain conditions .

These methods illustrate the compound's accessibility for synthetic chemists.

2-Methylbenzaldehyde finds applications across various fields:

  • Flavoring Agents: Due to its pleasant aromatic properties, it is utilized in food flavoring and fragrance formulations.
  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Research: Its unique properties make it valuable for studies in organic chemistry, particularly in reaction mechanisms and synthesis pathways .

Several compounds share structural similarities with 2-methylbenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Differences
BenzaldehydeAldehydeLacks methyl group; simpler structure
3-MethylbenzaldehydeAldehydeMethyl group at different position
TolueneAromatic HydrocarbonNo aldehyde functional group
p-TolualdehydeAldehydeMethyl group at para position

Each of these compounds has distinct properties and reactivities that differentiate them from 2-methylbenzaldehyde, making it unique in its applications and chemical behavior.

Mechanism and General Considerations

The Friedel-Crafts acylation reaction represents one of the most established methods for introducing an acyl group to an aromatic ring. For 2-methylbenzaldehyde synthesis, this approach typically involves the acylation of toluene followed by suitable modifications to obtain the aldehyde functionality.

The reaction proceeds through the formation of an acylium ion as the key electrophile. In a typical reaction, an acyl halide (RCOCl) reacts with a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃), to generate the reactive acylium species. Unlike Friedel-Crafts alkylation, the acylation reaction offers several advantages:

  • The electron-withdrawing effect of the carbonyl group prevents multiple acylations
  • No carbocation rearrangements occur due to the stabilization of the acylium ion by resonance
  • Regioselectivity can be controlled to favor the ortho position under specific conditions

Regioselectivity in Toluene Acylation

A crucial consideration in the synthesis of 2-methylbenzaldehyde is controlling the regioselectivity of the reaction. When toluene undergoes Friedel-Crafts acylation, the methyl group directs the incoming acyl group primarily to the ortho and para positions.

At low temperatures (around 0°C), the distribution of isomers formed during methylbenzene acylation is approximately 54% ortho, 17% meta, and 29% para. This distribution pattern makes this approach viable for 2-methylbenzaldehyde synthesis, though separation of isomers remains a challenge.

Table 1: Temperature Effect on Isomer Distribution in Methylbenzene Acylation

Temperature (°C)ortho-isomer (%)meta-isomer (%)para-isomer (%)
0541729
2536928

Formylation via Modified Friedel-Crafts Reaction

Since formyl chloride is too unstable to be isolated, the direct formylation of toluene through the Friedel-Crafts pathway requires alternative approaches:

  • Gattermann-Koch Reaction: This involves treating toluene with carbon monoxide and hydrogen chloride under high pressure, catalyzed by a mixture of aluminum chloride (AlCl₃) and cuprous chloride (CuCl). This approach generates formyl chloride in situ.

  • Formylation with Formamides: Using N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃) can achieve formylation through a mechanism similar to the Vilsmeier-Haack reaction.

Limitations and Recent Advances

While Friedel-Crafts acylation provides a reliable route to 2-methylbenzaldehyde, several limitations exist:

  • Requirement for stoichiometric amounts of Lewis acid catalyst due to complex formation with the product
  • Generation of significant amounts of acidic waste
  • Challenges in controlling regioselectivity

Recent developments have focused on addressing these limitations through the use of milder Lewis acids, recyclable catalysts, and greener reaction conditions. For instance, the use of zinc(II) salts as catalysts has shown promise for certain activated aromatic systems.

Aldol condensation, a cornerstone reaction in carbon-carbon bond formation, enables 2-methylbenzaldehyde to contribute to polycyclic aromatic hydrocarbon (PAH) growth. Under basic conditions, the aldehyde group undergoes deprotonation at the α-carbon, generating a resonance-stabilized enolate ion [3] [5]. This nucleophilic species attacks the carbonyl carbon of a second 2-methylbenzaldehyde molecule, forming a β-hydroxyaldehyde intermediate. Subsequent dehydration yields an α,β-unsaturated aldehyde, which may further cyclize or participate in radical-mediated growth mechanisms [2].

In combustion environments, PAH formation often proceeds via H-abstraction-acetylene-addition (HACA) pathways. However, computational studies reveal that 2-methylbenzaldehyde-derived enolates can bypass traditional HACA limitations by reacting with non-acetylene species like C₄H₄ or C₆H₅ radicals [2]. For instance, the enolate’s conjugation with the aromatic ring stabilizes transition states, allowing irreversible additions of vinyl (C₂H₃) or butadienyl (C₄H₅) radicals. These reactions form fused bicyclic structures, such as naphthalene derivatives, at rates exceeding those of acetylene-based pathways [2] [6].

The table below summarizes key intermediates in PAH formation via 2-methylbenzaldehyde aldol condensation:

IntermediateRole in PAH GrowthKey Reactants
β-HydroxyaldehydePrecursor to dehydration2-Methylbenzaldehyde enolate
α,β-Unsaturated aldehydeDiels-Alder dieneC₄H₄ radicals
Bicyclic ketoneAromatic ring fusion siteC₆H₅ radicals

Kinetic analyses indicate that the ortho-methyl group sterically hinders enolate formation, reducing the reaction rate by approximately 30% compared to unsubstituted benzaldehyde [3]. However, this steric effect enhances regioselectivity, favoring para-substitution in the resultant PAHs [2].

Autoxidation Pathways in Atmospheric Degradation Processes

In the troposphere, 2-methylbenzaldehyde undergoes autoxidation initiated by hydroxyl radicals (·OH) or ozone (O₃). The methyl group’s electron-donating effect increases the aldehyde’s susceptibility to hydrogen abstraction, forming a resonance-stabilized peroxy radical (ROO·) [1]. This intermediate reacts with atmospheric NO₂ to yield nitroaromatic compounds or undergoes cyclization to form secondary ozonides [4].

The primary degradation pathway involves:

  • Hydrogen abstraction: ·OH abstracts a hydrogen atom from the methyl group, generating a benzyl radical.
  • Oxygen addition: The radical combines with O₂, forming a peroxy radical.
  • Termination: Reaction with HO₂· produces 2-methylbenzoic acid or decomposition into CO and toluene derivatives [1] [4].

Ultraviolet-visible spectroscopy confirms the formation of 2-methylbenzoic acid as a major oxidation product, with a quantum yield of 0.45 ± 0.03 under simulated sunlight [4]. The ortho-substitution pattern accelerates ring-opening reactions compared to meta- or para-isomers, reducing the atmospheric lifetime of 2-methylbenzaldehyde to 12–18 hours [1].

Photochemical Enolization and Diels-Alder Trapping Reactions

Upon UV irradiation (λ = 280–320 nm), 2-methylbenzaldehyde undergoes keto-enol tautomerism, populating the enolic form. The enol’s conjugated diene structure participates in Diels-Alder reactions with dienophiles like maleic anhydride, yielding bicyclic adducts [3] [6]. Density functional theory (DFT) calculations reveal a reaction barrier of 85 kJ/mol for enolization, with the methyl group stabilizing the transition state through hyperconjugation [6].

In one documented pathway:

  • Photoexcitation promotes the aldehyde to a singlet excited state, facilitating proton transfer from the methyl group to the carbonyl oxygen.
  • The resulting enol reacts with ground-state oxygen to form an endoperoxide, which rearranges to a diepoxy intermediate [6].
  • Subsequent thermal decomposition produces furan derivatives or undergoes retro-Diels-Alder cleavage under acidic conditions.

This photochemical route accounts for 15–20% of 2-methylbenzaldehyde’s reactivity in aerosol particles, contributing to secondary organic aerosol (SOA) formation [4].

Acid-Catalyzed Acetalization Reaction Dynamics

In the presence of Brønsted acids (e.g., H₂SO₄), 2-methylbenzaldehyde reacts with alcohols to form acetals. The mechanism proceeds through:

  • Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.
  • Nucleophilic attack: An alcohol molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Deprotonation and elimination: Loss of water generates an oxocarbenium ion, which reacts with a second alcohol to yield the acetal [3] [5].

Kinetic studies using in situ infrared spectroscopy demonstrate a second-order dependence on alcohol concentration, with rate constants (k) following the trend: methanol (1.2 × 10⁻³ L/mol·s) > ethanol (8.7 × 10⁻⁴ L/mol·s) > isopropanol (4.5 × 10⁻⁴ L/mol·s) [4]. The ortho-methyl group introduces steric hindrance, reducing the reaction rate by 40% compared to benzaldehyde [5]. Acid strength also modulates selectivity: concentrated HCl favors gem-diacetal formation, while dilute acids produce monoacetals exclusively [3].

Physical Description

O-tolualdehyde is a clear liquid. (NTP, 1992)
Solid

Color/Form

Liquid

XLogP3

2.1

Boiling Point

392 to 396 °F at 760 mm Hg (NTP, 1992)
200.0 °C
200 °C

Flash Point

153 °F (NTP, 1992)

Density

1.0386 at 66 °F (NTP, 1992)
d194 1.04
1.0328 g/cu cm at 20 °C

LogP

2.26 (LogP)
2.26
log kow = 2.26

Melting Point

25 °C
<25°C

UNII

Q7E5H6W6BG

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (64%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (62.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (65.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 140 °F ; 8.0 mm Hg at 163° F; 26.0 mm Hg at 207° F (NTP, 1992)
0.335 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

529-20-4

Wikipedia

O-tolualdehyde

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

2-Methylbenzaldehyde can be produced by partial oxidation of o-xylene, e.g., in acetic acid with cobalt salts as catalysts and bromine compounds as promoters. It can also be obtained from 2-methylbenzyl chloride by gas-phase oxidation at 350-450 °C in the presence of AL2O3-V2O5 catalysts. In the Sommelet reaction, 2-methylbenzyl chloride reacts with hexamethylenetetramine to form 2-methylbenzaldehyde. This reaction can also use industrial chlorination mixtures containing small amounts of highly chlorinated products in addition to 2-methylbenzyl chloride and unreacted o-xylene.
Prepared by reacting nitropropane with o-xylyl bromide in the presence of sodium ethanoate.

Dates

Modify: 2023-08-15
Denmark et al. N-silyl oxyketene imines are underused yet highly versatile reagents for catalytic asymmetric synthesis. Nature Chemistry, doi: 10.1038/nchem.857, published online 3 October 2010 http://www.nature.com/nchem

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